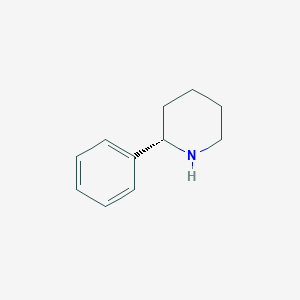

(S)-2-phenylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451194 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70665-05-3 | |

| Record name | (S)-2-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemistry and absolute configuration of 2-phenylpiperidine

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-Phenylpiperidine

Introduction

2-Phenylpiperidine is a significant heterocyclic compound featuring a phenyl group attached to a piperidine ring. This structural motif is a key component in a wide range of biologically active molecules and serves as a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] The presence of a stereocenter at the second position of the piperidine ring imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. The precise three-dimensional arrangement of atoms, or absolute configuration, at this chiral center is critical as it often dictates the pharmacological and toxicological properties of the molecule. This guide provides a comprehensive overview of the stereochemistry of 2-phenylpiperidine, methods for determining its absolute configuration, and relevant experimental protocols.

Stereochemistry of 2-Phenylpiperidine

The carbon atom at the 2-position of the piperidine ring in 2-phenylpiperidine is bonded to four different groups: a hydrogen atom, the nitrogen atom of the ring, the C3 carbon of the ring, and a phenyl group. This makes it a chiral center, giving rise to two enantiomers: (R)-2-phenylpiperidine and (S)-2-phenylpiperidine.[3] The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, where substituents are ranked based on atomic number.[4][5]

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and more importantly, they can exhibit distinct biological activities due to differential binding to chiral biological targets like enzymes and receptors.

Determination of Absolute Configuration

Several analytical techniques are employed to determine the absolute configuration of chiral molecules like 2-phenylpiperidine.

X-ray Crystallography

Table 1: Crystallographic Data for a 2-Phenylpiperidine Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|

| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | C₂₆H₂₅BrFN₃O₂ | Triclinic | P-1 | 7.1606 | 10.4832 | 14.6933 | 97.046 | 1069.04 | 2 |

Source: Adapted from crystallographic data presented in scientific literature.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine the absolute configuration and enantiomeric purity of chiral compounds.[9][10][11] This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. The absolute configuration can often be assigned by comparing the NMR data to that of standards with known configurations.[10]

Chiroptical Methods

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light.

-

Optical Rotation: Enantiomers rotate plane-polarized light to the same extent but in opposite directions. The specific rotation, [α], is a characteristic physical property. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory. It is important to note that the sign of optical rotation does not directly correlate with the R or S configuration.[7]

-

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and refraction, respectively, of left and right circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparison with known compounds or through theoretical calculations.

Synthesis and Chiral Resolution of 2-Phenylpiperidine

Enantiomerically pure 2-phenylpiperidine can be obtained through asymmetric synthesis or by resolving a racemic mixture.

-

Asymmetric Synthesis: This involves creating the chiral center in a stereocontrolled manner. One common approach is the catalytic asymmetric hydrogenation of 2-phenylpyridine or its derivatives using a chiral catalyst.[12]

-

Chiral Resolution: This is the process of separating a racemic mixture into its constituent enantiomers.

-

Classical Resolution: This involves reacting the racemic 2-phenylpiperidine with a chiral resolving agent, such as tartaric acid or (S)-(+)-camphorsulfonic acid, to form a mixture of diastereomeric salts.[13] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt.

-

Kinetic Resolution: This method involves the differential reaction rate of the two enantiomers with a chiral reagent or catalyst.[14][15] One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. For instance, kinetic resolution of N-Boc-2-phenylpiperidine can be achieved through asymmetric deprotonation using a chiral base like n-BuLi/(-)-sparteine.[14]

-

Experimental Protocols

Protocol for Chiral Resolution of (±)-2-Piperidin-2-yl-ethanol (A Derivative of 2-Phenylpiperidine)

This protocol is adapted from established procedures for resolving chiral piperidine derivatives.[13]

-

Preparation of the Solution: A mixture of (R,S)-2-piperidin-2-yl-ethanol (127 g, 980 mmol) is dissolved in 260 mL of 95% ethanol.

-

Addition of Resolving Agent: A solution of (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 150 mL of 95% ethanol is added to the piperidine solution.

-

Crystallization: The resulting solution is heated to reflux and then allowed to cool slowly to room temperature, promoting the crystallization of one of the diastereomeric salts.

-

Isolation: The crystallized salt is collected by filtration and washed with cold ethanol.

-

Liberation of the Free Base: The isolated salt is dissolved in water, and the solution is basified (e.g., with NaOH) to liberate the free piperidine ethanol enantiomer.

-

Extraction: The aqueous solution is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched piperidine derivative.

-

Analysis: The enantiomeric purity of the product is determined using chiral HPLC.

Visualizations

Caption: Logical relationship for determining the absolute configuration.

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

References

- 1. 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 5. Absolute Configurations Assigning R and S - Chad's Prep® [chadsprep.com]

- 6. benchchem.com [benchchem.com]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 14. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 15. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-2-Phenylpiperidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound (S)-2-phenylpiperidine. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables provide a concise summary of the key spectroscopic parameters for this compound, a compound with the molecular formula C₁₁H₁₅N and a molecular weight of approximately 161.24 g/mol .[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.20 - 7.40 | m | - | 5H | Aromatic (C₆H₅) |

| 3.60 | dd | J = 10.8, 2.8 Hz | 1H | CH (Piperidine C2) |

| 3.15 | dt | J = 12.0, 2.8 Hz | 1H | CH₂ (Piperidine C6-eq) |

| 2.75 | t | J = 12.0 Hz | 1H | CH₂ (Piperidine C6-ax) |

| 1.95 | br s | 1H | NH | |

| 1.50 - 1.90 | m | - | 6H | CH₂ (Piperidine C3, C4, C5) |

Note: Data is predicted and compiled from typical values for similar structures. Experimental values may vary based on solvent and instrument conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Aromatic (C-ipso) |

| 128.5 | Aromatic (C-ortho) |

| 127.0 | Aromatic (C-para) |

| 126.5 | Aromatic (C-meta) |

| 62.0 | CH (Piperidine C2) |

| 47.5 | CH₂ (Piperidine C6) |

| 36.0 | CH₂ (Piperidine C3) |

| 26.0 | CH₂ (Piperidine C5) |

| 25.0 | CH₂ (Piperidine C4) |

Note: Data is predicted and compiled from typical values for similar structures. Experimental values may vary based on solvent and instrument conditions.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Strong | Aliphatic C-H Stretch |

| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C Bending |

| 1100 - 1200 | Medium | C-N Stretch |

| 700, 750 | Strong | Monosubstituted Benzene Bend |

Note: Data is predicted based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 161 | 40 | [M]⁺ (Molecular Ion) |

| 160 | 100 | [M-H]⁺ |

| 104 | 30 | [C₇H₆N]⁺ |

| 84 | 90 | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl fragment) |

Note: Fragmentation pattern is predicted based on typical fragmentation of similar structures.

Experimental Protocols

The acquisition of the spectroscopic data for this compound requires standardized experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon signals (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates or a pure KBr pellet is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

The Enantioselective Landscape: A Technical Guide to the Pharmacological Profile of Chiral Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phenylpiperidine derivatives represent a pivotal class of bioactive molecules, commanding significant attention in medicinal chemistry and pharmacology. Their structural motif is a cornerstone in the design of potent analgesics, neuroprotective agents, and other therapeutics targeting the central nervous system (CNS). The stereochemistry of these compounds is a critical determinant of their pharmacological activity, with enantiomers often exhibiting profoundly different binding affinities, efficacies, and functional outcomes at their biological targets. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of chiral phenylpiperidine derivatives, with a focus on their interactions with opioid and N-methyl-D-aspartate (NMDA) receptors. We present a consolidation of quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field.

Core Pharmacological Targets and Structure-Activity Relationships

The pharmacological effects of phenylpiperidine derivatives are largely mediated through their interaction with two primary receptor systems: the opioid receptors (μ, δ, and κ) and the NMDA receptor.[1] Chirality plays a crucial role in the potency and selectivity of these interactions.

Opioid Receptor Activity: Many chiral phenylpiperidine derivatives are potent opioid receptor agonists, with a particular prominence at the μ-opioid receptor (MOR), which is the primary target for many clinically used analgesics like morphine and fentanyl.[1][2] The orientation of the phenyl group and other substituents on the piperidine ring significantly influences receptor binding and functional activity. For instance, in the case of ohmefentanyl, a highly potent fentanyl analog with three chiral centers, the analgesic potency and MOR affinity are exquisitely dependent on the stereoconfiguration. The (3R,4S,2'S) and (3R,4S,2'R) isomers are exceptionally potent, being thousands of times more active than morphine, while their corresponding enantiomers are significantly less active.[3] This highlights the stringent stereochemical requirements of the MOR binding pocket.

NMDA Receptor Antagonism: Certain phenylpiperidine derivatives also exhibit antagonist activity at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity and neuronal function.[1][4] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage, making NMDA antagonists a target for neuroprotective therapies. The stereochemistry of these antagonists is also a key factor in their potency. For example, the NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides predominantly in the (-)-isomer.[4]

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki values) of a selection of chiral phenylpiperidine derivatives for opioid and NMDA receptors. This data, compiled from various sources, illustrates the profound impact of stereochemistry on receptor interaction.

Table 1: Opioid Receptor Binding Affinities of Chiral Phenylpiperidine Derivatives

| Compound | Stereoisomer | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |

| Ohmefentanyl | (3R,4S,2'S)-(+) | 0.022 | 495 | 11.4 | [3] |

| (3S,4R,2'R)-(-) | 1.8 | 1500 | 120 | [3] | |

| LY255582 | trans-(3R,4R) | 0.6 | 39 | 1.8 | [5] |

| trans-(3S,4S) | 1.9 | 118 | 15 | [5] | |

| Fentanyl Analog | (R) | 3.40 (EC50) | - | - | [6] |

| (S) | - | - | - | [6] |

Table 2: NMDA Receptor Binding Affinities of Chiral Phenylpiperidine Derivatives

| Compound | Stereoisomer | Receptor Subtype | Ki (nM) | Reference |

| LY233053 | (-)-(2R,4S) | NMDA | 67 (IC50) | [4] |

| (+)-(2S,4R) | NMDA | >10000 (IC50) | [4] | |

| Ephenidine | Racemic | NMDA (PCP site) | 66.4 | [7] |

| MK-801 | (+) | NMDA (PCP site) | 2.1 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of these compounds. Below are methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for μ, δ, and κ opioid receptors.

1. Membrane Preparation:

-

Brain tissue (e.g., from Sprague-Dawley rats for μ and δ receptors, or Hartley guinea pigs for κ receptors) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[5]

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.[5]

-

The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate in a final volume of 1 mL.

-

To each well, add:

-

50 µL of various concentrations of the test compound.

-

50 µL of a radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U-69,593 for κ) at a concentration near its Kd.

-

900 µL of the membrane preparation.

-

-

For total binding, the test compound is replaced with buffer.

-

For non-specific binding, a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) is used instead of the test compound.

-

Incubate the plate at 25°C for 60-120 minutes.

3. Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Hot Plate Test for Analgesic Activity

The hot plate test is a common in vivo method to assess the analgesic efficacy of compounds in rodents.

1. Apparatus:

-

A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (typically 52-55°C).

2. Procedure:

-

Acclimatize the animals (e.g., mice) to the testing room for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

At a predetermined time after drug administration, place the animal on the hot plate.

-

Start a timer and observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

The latency to the first clear sign of a nociceptive response is recorded as the response latency.

-

A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

3. Data Analysis:

-

The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for μ-opioid and NMDA receptors.

Caption: Simplified μ-Opioid Receptor Signaling Pathway.

Caption: NMDA Receptor Activation and Antagonism.

Experimental and Synthetic Workflows

The following diagrams illustrate a general workflow for a structure-activity relationship study and a representative synthetic route for chiral 4-phenylpiperidine derivatives.

Caption: General Workflow for a Structure-Activity Relationship Study.

Caption: Representative Enantioselective Synthesis of 4-Phenylpiperidines.

Conclusion

The chiral phenylpiperidine scaffold remains a highly privileged structure in the development of CNS-active agents. The profound influence of stereochemistry on the pharmacological profile of these derivatives underscores the importance of enantioselective synthesis and rigorous stereochemical characterization in drug discovery. This guide provides a foundational resource for researchers, consolidating key data and methodologies to facilitate the design and development of novel, safer, and more effective therapeutics based on this versatile chemical framework. The continued exploration of the structure-activity relationships of chiral phenylpiperidine derivatives holds significant promise for addressing unmet medical needs in pain management, neurodegenerative diseases, and beyond.

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

The Dichotomous Dopaminergic Activity of (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical configuration of pharmacologically active agents can profoundly influence their interaction with biological targets, leading to distinct pharmacological profiles for individual enantiomers. This technical guide provides an in-depth analysis of the biological activity of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), with a particular focus on the (S)-enantiomer, also known as (-)-3-PPP. While the initial scope of this guide was to investigate (S)-2-phenylpiperidine, a comprehensive literature review revealed a more extensive and well-characterized body of research for the enantiomers of 3-PPP, a structurally related and pharmacologically significant compound. This guide will therefore focus on the rich pharmacology of the 3-PPP enantiomers, which serve as a compelling case study in stereoselective drug action at dopamine receptors.

The enantiomers of 3-PPP exhibit a remarkable divergence in their effects on the central nervous system, particularly within the dopaminergic system. The (+)-enantiomer of 3-PPP acts as a dopamine agonist at both presynaptic autoreceptors and postsynaptic receptors[1][2]. In stark contrast, the (-)-enantiomer, (S)-3-PPP, displays a more complex and nuanced profile, acting as an antagonist at postsynaptic dopamine D2 receptors while simultaneously exhibiting agonist activity at presynaptic dopamine autoreceptors[1][3]. This unique "agonist/antagonist" profile has made (-)-3-PPP a valuable pharmacological tool for dissecting the roles of different dopamine receptor populations and has spurred interest in its potential therapeutic applications for neuropsychiatric disorders.

This guide will summarize the quantitative binding data for the 3-PPP enantiomers, provide detailed experimental protocols for key biological assays, and visualize the relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Biological Data

The differential binding affinities of the 3-PPP enantiomers for dopamine receptors are central to their distinct pharmacological effects. The following table summarizes key quantitative data from in vitro binding and functional assays.

| Compound | Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| (-)-3-PPP | Dopamine D2 | Competitive Binding | [3H]Spiperone | Rat striatal membranes | - | ~200 | [4] |

| (+)-3-PPP | Dopamine D2 | Competitive Binding | [3H]Spiperone | Rat striatal membranes | - | ~50 | [4] |

| (-)-3-PPP | Dopamine D2 | Competitive Binding | [3H]DA | Striatal membranes | More effective than (+)-3-PPP | - | [4] |

| (+)-3-PPP | Dopamine D2 | Competitive Binding | [3H]DA | Striatal membranes | Less effective than (-)-3-PPP | - | [4] |

| (-)-3-PPP | Dopamine Autoreceptors (D2-like) | Functional Assay (DOPA accumulation) | - | Rat striatal slices | - | ~1000 | [5] |

| (+)-3-PPP | Dopamine Autoreceptors (D2-like) | Functional Assay (DOPA accumulation) | - | Rat striatal slices | - | ~2100 | [5] |

Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the biological activity of the 3-PPP enantiomers.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Receptor Source: Rat striatal membranes or membranes from cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone (a D2 antagonist) or [3H]Dopamine (an agonist).

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Test Compounds: Stock solutions of (+)-3-PPP and (-)-3-PPP in a suitable solvent (e.g., DMSO), serially diluted.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize rat striata in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction, is resuspended in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., (-)-3-PPP or (+)-3-PPP).

-

50 µL of radioligand (e.g., [3H]Spiperone at a final concentration of 0.2-0.5 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Autoreceptor Functional Assay (DOPA Accumulation)

This assay measures the ability of a compound to modulate dopamine synthesis, an indicator of presynaptic autoreceptor activity.

Materials:

-

Tissue: Freshly prepared rat striatal slices (300 µm thick).

-

Incubation Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O2 / 5% CO2.

-

Decarboxylase Inhibitor: NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride).

-

Test Compounds: Stock solutions of (+)-3-PPP and (-)-3-PPP.

-

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.

Procedure:

-

Slice Preparation: Prepare coronal slices of rat striatum using a McIlwain tissue chopper and pre-incubate them in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes.

-

Drug Incubation: Transfer the slices to individual vials containing fresh, oxygenated buffer with NSD-1015 (100 µM) and varying concentrations of the test compounds. Incubate for 30 minutes at 37°C.

-

Homogenization and Analysis: Following incubation, wash the slices with ice-cold buffer and homogenize them in a perchloric acid solution containing an internal standard. Centrifuge the homogenate and analyze the supernatant for DOPA content using HPLC with electrochemical detection.

-

Data Analysis: Express the results as a percentage of the DOPA accumulation in control slices (treated with NSD-1015 only). Determine the EC50 or IC50 values for the test compounds.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the 3-PPP enantiomers stem from their differential interactions with dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). These receptors are present both on postsynaptic neurons and presynaptically on dopamine neurons themselves, where they function as autoreceptors to regulate dopamine synthesis and release.

Dopamine D2 Receptor Signaling Pathway

Activation of postsynaptic D2 receptors by an agonist, such as dopamine or (+)-3-PPP, initiates a signaling cascade that ultimately modulates neuronal excitability. Antagonists, like (-)-3-PPP, block this pathway.

Caption: Postsynaptic Dopamine D2 Receptor Signaling Cascade.

Dopamine Autoreceptor Signaling and Feedback Inhibition

Presynaptic dopamine autoreceptors (which are also D2-like receptors) play a crucial role in regulating the activity of dopamine neurons. Agonists at these receptors, including both enantiomers of 3-PPP, inhibit dopamine synthesis and release, providing a negative feedback mechanism.

Caption: Dopamine Autoreceptor Negative Feedback Loop.

Conclusion

The enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine provide a classic example of stereoselectivity in pharmacology. The (S)-enantiomer, (-)-3-PPP, with its unique profile as a postsynaptic dopamine D2 receptor antagonist and a presynaptic autoreceptor agonist, has been instrumental in advancing our understanding of the functional roles of these distinct receptor populations. This technical guide has provided a consolidated overview of the quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways. It is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the complex pharmacology of dopaminergic systems and the design of novel therapeutics with improved selectivity and efficacy.

References

- 1. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist and antagonist effects of 3-PPP enantiomers on functional dopamine autoreceptors and postsynaptic dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has evolved significantly from early explorations in alkaloid chemistry to modern asymmetric methodologies, providing access to stereochemically defined building blocks for drug discovery. This technical guide provides an in-depth exploration of the discovery and historical development of 2-phenylpiperidine synthesis, presenting key methodologies with detailed experimental protocols, quantitative data, and logical workflows.

Historical Perspective and Discovery

The journey to synthesizing 2-phenylpiperidine is intrinsically linked to the broader history of piperidine chemistry. The foundational work on the synthesis of the piperidine ring was pioneered by the German chemist Albert Ladenburg in the late 19th century. His successful synthesis of the piperidine alkaloid coniine in 1886 marked a significant milestone in synthetic organic chemistry and laid the groundwork for the synthesis of substituted piperidines.[1] While a singular, definitive "discovery" paper for 2-phenylpiperidine is not readily apparent in the early literature, its synthesis can be contextualized within the extensive research on piperidine alkaloids and related structures that followed Ladenburg's seminal work.

Early methods for the synthesis of the piperidine ring primarily involved the reduction of pyridine precursors.[2] The industrial production of piperidine, for instance, is achieved through the hydrogenation of pyridine.[2] This fundamental transformation paved the way for the synthesis of substituted piperidines, including the 2-phenyl derivative, through the reduction of corresponding substituted pyridines.

Core Synthetic Methodologies

The synthesis of 2-phenylpiperidine has been approached through several key strategies, each with its own advantages and historical significance. The primary methods include the catalytic hydrogenation of 2-phenylpyridine, reductive amination of 1,5-dicarbonyl compounds, and modern enantioselective approaches that provide access to specific stereoisomers.

Catalytic Hydrogenation of 2-Phenylpyridine

One of the most direct and classical methods for the synthesis of 2-phenylpiperidine is the catalytic hydrogenation of 2-phenylpyridine. This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

A variety of catalysts have been employed for this transformation, with platinum and rhodium-based catalysts being particularly effective. However, a common challenge is the potential for over-reduction of the phenyl ring, leading to the formation of 2-cyclohexylpiperidine. The choice of catalyst and reaction conditions is therefore crucial to achieve chemoselectivity for the pyridine ring reduction.[3] Steric hindrance in 2-phenylpyridine can help in achieving good yields of the desired 2-phenylpiperidine.[3]

Quantitative Data for Catalytic Hydrogenation of 2-Phenylpyridine

| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PtO₂ (Adams' catalyst) | 60 | Glacial Acetic Acid | Room Temp | 8 | Moderate to Good | [3][4] |

| Rh₂O₃ | 5 | TFE | 40 | 16 | Low | [5] |

Experimental Protocol: Catalytic Hydrogenation using PtO₂

A solution of 2-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (60 bar). After stirring at room temperature for 8 hours, the reaction is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure to give the crude product, which is then purified by column chromatography.[4]

Synthesis of Racemic N-Boc-2-phenylpiperidine

For many applications in medicinal chemistry, a protected form of 2-phenylpiperidine, such as the N-Boc derivative, is a valuable intermediate. A common method for the synthesis of racemic N-Boc-2-phenylpiperidine involves the reaction of an aryllithium reagent with 5-bromovaleronitrile, followed by reduction and protection.[6]

Reaction Scheme:

-

Ph-Br + BuLi → Ph-Li

-

Ph-Li + Br-(CH₂)₄-CN → Ph-C₅H₈N (cyclic imine)

-

Ph-C₅H₈N + NaBH₄ → (±)-2-phenylpiperidine

-

(±)-2-phenylpiperidine + Boc₂O → (±)-N-Boc-2-phenylpiperidine

This three-step, one-pot procedure provides a convenient route to the N-protected scaffold.[6]

Quantitative Data for N-Boc-2-phenylpiperidine Synthesis

| Aryl Bromide | Reagents | Yield (%) | Reference |

| Bromobenzene | n-BuLi, 5-bromovaleronitrile, NaBH₄, Boc₂O | 65 | [6] |

Experimental Protocol: Synthesis of Racemic N-Boc-2-phenylpiperidine

To a solution of bromobenzene in an ethereal solvent at low temperature (-78 °C) is added n-butyllithium to generate phenyllithium. 5-bromovaleronitrile is then added, and the reaction mixture is allowed to warm, leading to the formation of the intermediate cyclic imine. The reaction is then quenched with a solution of sodium borohydride in an alcoholic solvent to reduce the imine. Finally, di-tert-butyl dicarbonate (Boc₂O) and a base are added to the reaction mixture to afford N-Boc-2-phenylpiperidine. The product is then purified by column chromatography.[6]

Enantioselective Synthesis of 2-Phenylpiperidine

The development of enantioselective methods for the synthesis of 2-phenylpiperidine is of significant importance for the preparation of chiral drugs. One powerful approach is the asymmetric hydrogenation of 2-phenylpyridinium salts using chiral iridium catalysts.[7][8]

Reaction Scheme:

This method allows for the preparation of highly enantioenriched 2-substituted piperidines.[8]

Quantitative Data for Asymmetric Hydrogenation

| Substrate | Chiral Ligand | Enantiomeric Ratio (er) | Reference |

| N-Benzyl-2-phenylpyridinium salt | MeO-BoQPhos | up to 93:7 | [8] |

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

In a glovebox, a pressure tube is charged with the 2-phenylpyridinium salt, [Ir(COD)Cl]₂, and the chiral ligand in a suitable solvent (e.g., dichloromethane). The tube is sealed, removed from the glovebox, and connected to a hydrogen line. The reaction is stirred under hydrogen pressure at a specified temperature for a set period. After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The resulting residue is then purified by chromatography to yield the enantioenriched N-substituted 2-phenylpiperidine.[8]

Spectroscopic Data for 2-Phenylpiperidine

| Technique | Data |

| ¹H NMR | The proton NMR spectrum typically shows complex multiplets for the piperidine ring protons between δ 1.5 and 3.5 ppm, a multiplet for the benzylic proton around δ 3.5-4.0 ppm, and signals for the aromatic protons in the region of δ 7.2-7.4 ppm. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the piperidine carbons in the aliphatic region (typically δ 25-60 ppm) and the aromatic carbons in the downfield region (δ 125-145 ppm). The benzylic carbon (C2) appears around δ 60-65 ppm. |

| IR | The infrared spectrum exhibits characteristic N-H stretching vibrations for the secondary amine around 3300-3400 cm⁻¹, C-H stretching of the aromatic and aliphatic groups around 2800-3100 cm⁻¹, and C=C stretching of the aromatic ring around 1600 and 1450 cm⁻¹. |

| MS | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 161, with characteristic fragmentation patterns. |

Synthesis Workflows and Logical Relationships

The evolution of 2-phenylpiperidine synthesis can be visualized as a progression from classical, non-stereoselective methods to modern, highly enantioselective strategies.

Caption: Evolution of synthetic strategies for 2-phenylpiperidine.

The synthesis of racemic N-Boc-2-phenylpiperidine provides a key intermediate for various synthetic transformations, including asymmetric resolutions and further derivatization.

Caption: Workflow for the synthesis of racemic N-Boc-2-phenylpiperidine.

This in-depth guide provides a comprehensive overview of the discovery and synthesis of 2-phenylpiperidine, offering valuable insights and practical protocols for researchers in the field of organic synthesis and drug development. The evolution of these synthetic methods highlights the continuous drive for efficiency, selectivity, and stereocontrol in modern chemistry.

References

- 1. Bibliographies: 'Piperidine alkaloid synthesis' – Grafiati [grafiati.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. asianpubs.org [asianpubs.org]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Phenylpiperidine: A Privileged Chiral Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. Among the myriad of substituted piperidines, the chiral 2-arylpiperidine framework, and specifically (S)-2-phenylpiperidine, has emerged as a particularly valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound in medicinal chemistry, with a focus on its role in the development of agents targeting the central nervous system (CNS).

The strategic incorporation of the this compound moiety can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic methodologies for accessing this chiral scaffold, present quantitative biological data for a range of derivatives, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and experimental workflows.

Synthetic Strategies for Enantiopure this compound

The asymmetric synthesis of 2-substituted piperidines is a critical challenge in organic chemistry. Several effective strategies have been developed to obtain this compound in high enantiomeric purity.

Kinetic Resolution of N-Boc-2-phenylpiperidine

Kinetic resolution using a chiral base is a powerful method for separating enantiomers. The use of n-butyllithium (n-BuLi) in combination with the chiral ligand (-)-sparteine or a (+)-sparteine surrogate allows for the asymmetric deprotonation of one enantiomer of racemic N-Boc-2-phenylpiperidine at a faster rate. Subsequent quenching with an electrophile yields an enantioenriched 2,2-disubstituted piperidine and unreacted, enantioenriched (S)-N-Boc-2-phenylpiperidine. This method has been shown to provide high enantiomeric ratios (er) for the recovered starting material.[2][3]

Asymmetric Synthesis from Chiral Lactams

Another elegant approach involves the use of chiral bicyclic lactams derived from the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amino alcohol, such as (R)-phenylglycinol.[4] These chiral lactams serve as versatile intermediates, allowing for the stereocontrolled introduction of substituents. Subsequent reduction and hydrogenolysis steps can yield either (R)- or this compound, providing an enantiodivergent route to this valuable building block.[4]

Asymmetric Hydrogenation of Pyridinium Salts

The direct asymmetric hydrogenation of 2-phenylpyridine derivatives offers an atom-economical route to enantioenriched 2-phenylpiperidines. Iridium catalysts bearing chiral phosphine ligands, such as MeO-BoQPhos, have been successfully employed in the enantioselective hydrogenation of 2-alkyl and 2-aryl pyridinium salts, affording the corresponding piperidines with high levels of enantioselectivity.[3]

Applications in Medicinal Chemistry: Targeting CNS Receptors

The this compound scaffold is a key pharmacophore in a variety of CNS-active agents, particularly those targeting dopamine and serotonin receptors. The specific stereochemistry at the C2 position is often crucial for high-affinity binding and functional activity.

Dopamine Receptor Ligands

Derivatives of this compound have been extensively explored as dopamine receptor antagonists and partial agonists. Structure-activity relationship (SAR) studies have shown that substitution on the phenyl ring and the piperidine nitrogen significantly influences binding affinity and selectivity for dopamine receptor subtypes (D2, D3, D4). For instance, (S)-phenylpiperidines with an aromatic substituent possessing a high group dipole moment in the 3-position and an N-propyl group have been identified as potent, centrally acting dopamine autoreceptor antagonists.[5] Interestingly, some of the most active compounds in vivo have displayed only low to moderate affinity for D2 and D3 receptors in vitro, highlighting the complexity of translating in vitro data to in vivo efficacy.[5]

Serotonin Receptor Ligands

The this compound moiety is also present in potent and selective serotonin receptor modulators. For example, (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) is a potent partial agonist at the 5-HT2A receptor with significant selectivity over the 5-HT2B and 5-HT2C subtypes.[6] The SAR for this class of compounds indicates that the nature of the substituents on the phenyl ring is critical for both potency and selectivity.[7] 4-Phenylpiperidine-2-carboxamide analogues have also been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological data for a selection of this compound derivatives at dopamine and serotonin receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki) and Functional Activities of this compound Derivatives

| Compound | R | X | Receptor | Ki (nM) | Assay Type | Reference |

| 1 | n-Pr | 3-CF3 | D2 | 180 | [3H]Spiperone Binding | [5] |

| 2 | n-Pr | 3-CN | D2 | 250 | [3H]Spiperone Binding | [5] |

| 3 | n-Pr | 3-SO2Me | D2 | 320 | [3H]Spiperone Binding | [5] |

| 4 | n-Bu | 3-CF3 | D2 | 450 | [3H]Spiperone Binding | [5] |

| 5 | n-Pr | 4-CF3 | D2 | >1000 | [3H]Spiperone Binding | [5] |

| 6 | n-Pr | 3-CF3 | D3 | 150 | [3H]Spiperone Binding | [5] |

Table 2: Serotonin Receptor Binding Affinities (Ki) and Functional Activities of this compound Derivatives

| Compound | Structure | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Assay Type | Reference |

| LPH-5 | (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine | 5-HT2A | 1.8 | 3.2 | 85 | Ca2+ influx | [6] |

| 5-HT2B | 110 | 190 | 15 | Ca2+ influx | [6] | ||

| 5-HT2C | 180 | >1000 | - | Ca2+ influx | [6] | ||

| (S)-11 | (S)-2-(4-bromo-2,5-dimethoxyphenyl)piperidine | 5-HT2A | 11 | 13 | 92 | Ca2+ influx | [7] |

| 5-HT2C | 250 | >1000 | - | Ca2+ influx | [7] | ||

| Compound 12 | 4-Phenylpiperidine-2-carboxamide derivative | 5-HT2C | - | 120 (PAM) | 127.4 | Ca2+ influx | [8] |

Experimental Protocols

Synthesis

To a solution of (-)-sparteine (0.65 mmol) in toluene (5 mL) at -78 °C is added n-butyllithium (1.6 M in hexanes, 0.6 mmol). The mixture is stirred for 10 min, and then a solution of (±)-N-Boc-2-phenylpiperidine (1.0 mmol) in toluene (2 mL) is added. The reaction is stirred at -78 °C for 1 h. Methyl chloroformate (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantioenriched (S)-N-Boc-2-phenylpiperidine and the corresponding 2-carbomethoxy-2-phenylpiperidine derivative. The enantiomeric ratio of the recovered starting material is determined by chiral HPLC analysis.

Biological Assays

Membrane preparations from cells stably expressing the human dopamine D2 receptor are used. Membranes (20-40 µg of protein) are incubated in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) containing 0.1 nM [3H]spiperone. Non-specific binding is determined in the presence of 10 µM haloperidol. For competition binding assays, increasing concentrations of the test compound are included. The incubation is carried out for 60 min at 25°C and terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters is measured by liquid scintillation counting. IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation.

HEK293 cells stably expressing the human 5-HT2A receptor are plated in 96-well black-walled, clear-bottom plates. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 min at 37°C. After washing, baseline fluorescence is measured using a fluorescence plate reader. Test compounds are then added, and the change in fluorescence, indicative of intracellular calcium mobilization, is monitored for 90-120 seconds. EC50 and Emax values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, D2 receptor signaling can modulate ion channels and other signaling cascades, such as the Akt/GSK-3 pathway, through both G protein-dependent and β-arrestin-dependent mechanisms.[9][10]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by serotonin or an agonist, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological and pharmacological effects mediated by 5-HT2A receptor activation.[8]

Conclusion

This compound has solidified its position as a privileged chiral building block in medicinal chemistry, particularly for the development of CNS-targeted therapeutics. Its rigid, three-dimensional structure provides a valuable scaffold for the precise positioning of functional groups to achieve high affinity and selectivity for various receptors. The development of robust asymmetric synthetic routes has made this chiral intermediate readily accessible for drug discovery programs. The diverse range of biological activities exhibited by its derivatives, from dopamine and serotonin receptor modulation to other CNS targets, underscores the versatility of this scaffold. As our understanding of the intricate signaling pathways in the brain deepens, the rational design of novel therapeutics incorporating the this compound moiety will undoubtedly continue to be a fruitful area of research, offering the potential for new and improved treatments for a host of neurological and psychiatric disorders.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: An In-depth Technical Guide to the Synthetic Routes of Enantiopure 2-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The stereochemistry at the C2 position is often critical for therapeutic efficacy, making the development of efficient and stereoselective synthetic routes to enantiopure 2-phenylpiperidine a significant focus of chemical research. This technical guide provides a comprehensive review of the core synthetic strategies to obtain enantiomerically pure (R)- and (S)-2-phenylpiperidine, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of enantiopure 2-phenylpiperidine can be broadly categorized into four main approaches:

-

Asymmetric Synthesis: This involves the creation of the chiral center during the reaction sequence, guided by a chiral catalyst or reagent.

-

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids, to introduce the desired stereochemistry.

-

Chiral Resolution: This classic approach involves the separation of a racemic mixture of 2-phenylpiperidine into its constituent enantiomers.

-

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer.

Asymmetric Synthesis: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of a prochiral precursor, such as a 2-phenyl-N-substituted pyridinium salt, represents a highly atom-economical and efficient method for generating enantiopure 2-phenylpiperidine. Iridium-based catalysts featuring chiral phosphine-oxazoline or phosphine-aminophosphine ligands have demonstrated remarkable success in this transformation.

Quantitative Data for Asymmetric Hydrogenation

| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |

| [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos | N-Benzyl-2-phenylpyridinium bromide | 91 | 92.7 : 7.3 | [1] |

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[1]

Materials:

-

N-Benzyl-2-phenylpyridinium bromide

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R)-MeO-BoQPhos ligand

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrogen gas (high pressure)

Procedure:

-

In a glovebox, a pressure-resistant vial is charged with [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).

-

Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 15 minutes to form the catalyst complex.

-

N-Benzyl-2-phenylpyridinium bromide (0.5 mmol) is added to the catalyst solution.

-

The vial is sealed and transferred to a high-pressure reactor.

-

The reactor is purged with hydrogen gas and then pressurized to 450 psi.

-

The reaction is stirred at room temperature for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched N-benzyl-2-phenylpiperidine.

-

The enantiomeric ratio is determined by chiral HPLC analysis.

-

The N-benzyl protecting group can be removed by hydrogenolysis (e.g., Pd/C, H₂) to yield the final enantiopure 2-phenylpiperidine.

Asymmetric Hydrogenation Workflow

Caption: Workflow for Asymmetric Hydrogenation of a Pyridinium Salt.

Chiral Pool Synthesis: From Phenylglycinol

This approach utilizes a chiral building block, (R)-phenylglycinol, to construct a bicyclic lactam intermediate. Subsequent stereoselective manipulations and removal of the chiral auxiliary afford the desired enantiopure 2-phenylpiperidine. This method offers excellent control over the stereochemistry.[2][3]

Quantitative Data for Chiral Pool Synthesis

| Starting Material | Key Intermediate | Overall Yield | Enantiomeric Purity | Reference |

| (R)-Phenylglycinol | Bicyclic Lactam | Not explicitly stated for 2-phenylpiperidine, but generally good for derivatives. | High (implied by stereospecific reactions) | [2][3] |

Experimental Protocol: Synthesis from a Phenylglycinol-Derived Lactam[2][3]

Materials:

-

5-Oxo-5-phenylpentanoic acid

-

(R)-Phenylglycinol

-

Toluene

-

Dean-Stark apparatus

-

Reducing agent (e.g., LiAlH₄)

-

Protecting group reagents (e.g., Boc₂O)

-

Reagents for auxiliary cleavage (e.g., H₂, Pd(OH)₂/C)

Procedure:

Step 1: Formation of the Bicyclic Lactam

-

A solution of 5-oxo-5-phenylpentanoic acid (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated.

-

The crude product is purified by crystallization or column chromatography to yield the chiral non-racemic bicyclic lactam.

Step 2: Reduction of the Lactam

-

The bicyclic lactam (1.0 eq) is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C.

-

A solution of a suitable reducing agent, such as LiAlH₄ (excess), is added dropwise.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is carefully quenched with water and aqueous NaOH, and the resulting solid is filtered off.

-

The filtrate is dried and concentrated to give the crude amino alcohol.

Step 3: Protection and Auxiliary Cleavage

-

The crude amino alcohol is protected, for example, as the N-Boc derivative using Boc₂O and a base.

-

The chiral auxiliary is removed by hydrogenolysis. The N-Boc protected amino alcohol is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added.

-

The mixture is stirred under an atmosphere of hydrogen until the reaction is complete.

-

The catalyst is filtered off, and the solvent is evaporated to yield the N-Boc protected (R)-2-phenylpiperidine.

-

Deprotection of the Boc group with an acid (e.g., TFA or HCl in dioxane) affords the final (R)-2-phenylpiperidine.

Chiral Pool Synthesis Workflow

Caption: Synthesis of Enantiopure 2-Phenylpiperidine from Phenylglycinol.

Chiral Resolution: Diastereomeric Salt Formation

The classical method of chiral resolution involves the reaction of racemic 2-phenylpiperidine with an enantiopure resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the isolated salt yields the enantiopure 2-phenylpiperidine.

Quantitative Data for Chiral Resolution

| Resolving Agent | Solvent | Yield of Desired Enantiomer | Enantiomeric Purity | Reference |

| Di-benzoyl-L-tartaric acid | Ethanol/Water | Typically < 50% (theoretical max is 50%) | High (>98% ee) can be achieved with multiple crystallizations | [4] |

| (S)-Mandelic acid | Ethanol | Typically < 50% | High (>98% ee) can be achieved with multiple crystallizations | [4] |

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid[4]

Materials:

-

Racemic 2-phenylpiperidine

-

Di-benzoyl-L-tartaric acid

-

Ethanol

-

Water

-

Aqueous sodium hydroxide (e.g., 2 M NaOH)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

-

Racemic 2-phenylpiperidine (1.0 eq) is dissolved in ethanol.

-

A solution of di-benzoyl-L-tartaric acid (0.5 eq, as it is a diacid) in ethanol is added to the amine solution.

-

The mixture is heated to reflux to ensure complete dissolution.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration, washed with cold ethanol, and dried.

-

The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC. If necessary, the salt can be recrystallized from a suitable solvent system to enhance diastereomeric purity.

Step 2: Liberation of the Free Amine

-

The isolated diastereomeric salt is suspended in a mixture of water and an organic solvent (e.g., dichloromethane).

-

Aqueous sodium hydroxide solution is added dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) to liberate the free amine.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to afford the enantiomerically enriched 2-phenylpiperidine.

Chiral Resolution Workflow

Caption: Classical Chiral Resolution via Diastereomeric Salt Formation.

Kinetic Resolution: Asymmetric Deprotonation

Kinetic resolution of racemic N-Boc-2-phenylpiperidine can be achieved through asymmetric deprotonation using a chiral base, such as the complex of n-butyllithium (n-BuLi) and (-)-sparteine. One enantiomer is deprotonated faster than the other, and the resulting organolithium species can be quenched with an electrophile. The unreacted, enantioenriched N-Boc-2-phenylpiperidine can then be recovered.

Quantitative Data for Kinetic Resolution

| Chiral Base | Substrate | Recovered Yield (%) | Enantiomeric Ratio (er) of Recovered Material | Reference |

| n-BuLi / (-)-sparteine | N-Boc-2-phenylpiperidine | 39-48 | up to 97 : 3 | [5] |

Experimental Protocol: Kinetic Resolution with n-BuLi/(-)-sparteine[5]

Materials:

-

Racemic N-Boc-2-phenylpiperidine

-

(-)-Sparteine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous toluene

-

Quenching agent (e.g., saturated aqueous NH₄Cl)

Procedure:

-

A solution of racemic N-Boc-2-phenylpiperidine (1.0 eq) and (-)-sparteine (0.55 eq) in anhydrous toluene is cooled to -78 °C under an argon atmosphere.

-

A solution of n-BuLi (0.5 eq) in hexanes is added dropwise over a period of time.

-

The reaction mixture is stirred at -78 °C for the optimized duration (e.g., several hours).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography to separate the enantioenriched starting material from the quenched product (if any) and other byproducts.

-

The enantiomeric ratio of the recovered N-Boc-2-phenylpiperidine is determined by chiral HPLC.

-

The Boc group can be removed with an acid to yield the enantiopure 2-phenylpiperidine.

Kinetic Resolution Workflow

Caption: Kinetic Resolution of N-Boc-2-Phenylpiperidine.

Conclusion

The synthesis of enantiopure 2-phenylpiperidine can be accomplished through several distinct and effective strategies. The choice of a particular route will depend on factors such as the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the required level of enantiopurity. Asymmetric hydrogenation offers an elegant and atom-economical solution, while chiral pool synthesis provides excellent stereocontrol. Classical chiral resolution remains a viable, albeit less efficient, option. Kinetic resolution presents an interesting alternative for obtaining enantioenriched material. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the efficient and successful synthesis of chiral piperidine-containing drug candidates.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

Molecular Modeling and Conformational Analysis of (S)-2-Phenylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used in the molecular modeling and conformational analysis of (S)-2-phenylpiperidine, a chiral scaffold of significant interest in medicinal chemistry. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for the rational design of novel therapeutics with improved efficacy and selectivity.

Introduction to the Conformational Landscape of 2-Phenylpiperidine

The piperidine ring, a ubiquitous motif in pharmaceuticals, predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. For 2-substituted piperidines, a dynamic equilibrium exists between two primary chair conformers, distinguished by the axial or equatorial orientation of the substituent. In the case of this compound, this equilibrium is critical in defining the molecule's overall shape and its potential interactions with biological targets.

The two primary chair conformers are in constant interconversion, with the relative population of each state dictated by the free energy difference (ΔG) between them. The conformer with the lower free energy will be more populated at equilibrium.

Theoretical Framework and Computational Modeling

Computational chemistry offers powerful tools to predict the geometric and energetic properties of different conformers. A typical computational workflow involves a conformational search followed by geometry optimization and energy calculation at a higher level of theory.

Computational Methodology

Conformational Search: A thorough search of the conformational space is crucial to identify all low-energy minima. This is often achieved using molecular mechanics methods with force fields like MMFF or OPLS. More advanced techniques include Monte Carlo or low-mode dynamic searches.

Quantum Mechanics (QM) Calculations: For more accurate energy and geometry predictions, Density Functional Theory (DFT) is a widely used method.[1] Common approaches include:

-

Functionals: B3LYP or M06-2X are often employed for their balance of accuracy and computational cost.[1]

-

Basis Sets: A split-valence basis set with polarization functions, such as 6-31G(d), is typically used for initial geometry optimizations. Single-point energy calculations with a larger basis set, like 6-311+G(d,p), can provide more refined energy values.

-

Solvation Models: To simulate the influence of a solvent, a polarizable continuum model (PCM) can be incorporated into the calculations.

The following diagram illustrates a typical workflow for the conformational analysis of this compound, integrating both computational and experimental approaches.

Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the predominant conformation and the dynamics of the molecule can be elucidated.

Detailed Experimental Protocol

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter. The choice of solvent can influence the conformational equilibrium.

2. NMR Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton scalar couplings, helping to assign protons within the piperidine ring.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments detect through-space correlations between protons that are close to each other (< 5 Å).[2][3] For small molecules like this compound, NOESY is typically sufficient.[2] A mixing time of 0.5-1.0 seconds is generally appropriate.[4]

3. Data Analysis:

-

Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them. For a chair conformation:

-

Axial-Axial (³J_ax,ax_): Typically large (8-12 Hz).

-

Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_): Typically small (2-5 Hz).

-

-